4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol
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Overview
Description
4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound that features a dioxolane ring and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the reaction of 4-ethyl-1,3-dioxolane with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the efficient separation and purification of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted phenols.
Scientific Research Applications
4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethyl-1,3-dioxolan-2-yl)methyl benzoate
- 9-[[(2S,4S)-4-ethyl-1,3-dioxolan-2-yl]methyl]carbazole
Uniqueness
4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to its specific combination of a dioxolane ring and a methoxyphenol group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
918789-75-0 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(4-ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C12H16O4/c1-3-9-7-15-12(16-9)8-4-5-10(13)11(6-8)14-2/h4-6,9,12-13H,3,7H2,1-2H3 |
InChI Key |
CXYVAOVQPWRQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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